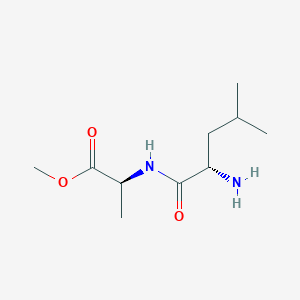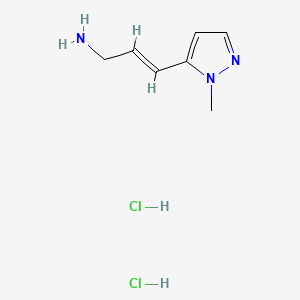
(2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-amine dihydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-amine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with appropriate reagents to introduce the prop-2-en-1-amine group. One common method involves the use of hydrazine derivatives and ethyl acetoacetate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol at temperatures ranging from 0 to 78°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact . The use of diketene as a starting material has also been proposed, offering high yields under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis.
3-Methyl-5-pyrazolone: An important intermediate in the synthesis of medicinal compounds.
Bis(pyrazolyl)methanes: Exhibits a wide range of biological activities, including anti-inflammatory and antifungal properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H13Cl2N3 |
|---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
(E)-3-(2-methylpyrazol-3-yl)prop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-7(3-2-5-8)4-6-9-10;;/h2-4,6H,5,8H2,1H3;2*1H/b3-2+;; |
InChI Key |
UVOLSSCAPDZTRM-WTVBWJGASA-N |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/CN.Cl.Cl |
Canonical SMILES |
CN1C(=CC=N1)C=CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)

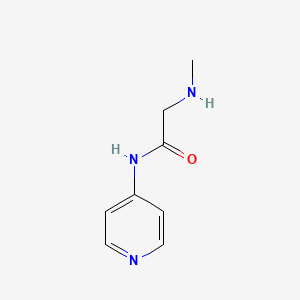
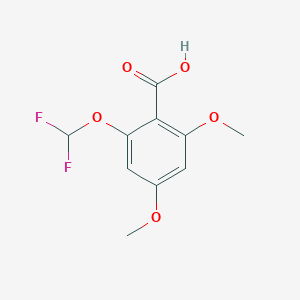
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)
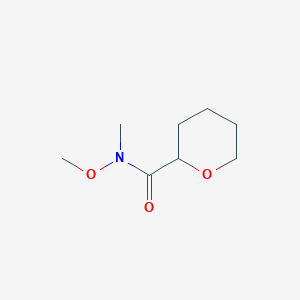
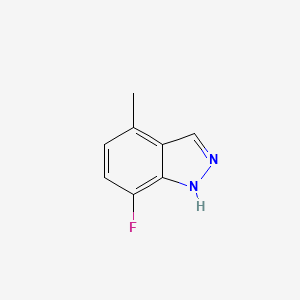
![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)
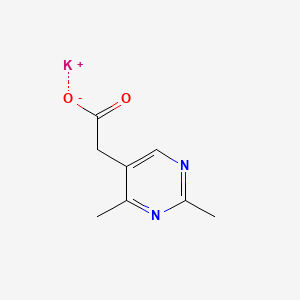
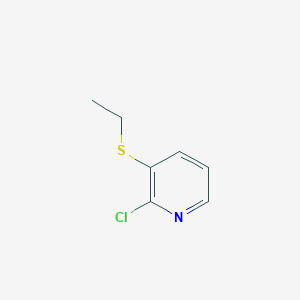
![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)
![2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15308450.png)
